methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound with a unique structure that includes a dioxin ring, a methanobenzo oxadiazocine core, and a carboxylate ester group
Properties
IUPAC Name |
methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-21-11-15(14-9-12(19(24)26-2)3-5-16(14)29-21)22-20(25)23(21)13-4-6-17-18(10-13)28-8-7-27-17/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSWTPXTKDMFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the dioxin ring: This can be achieved through the alkylation of phenolic hydroxyl groups followed by cyclization.
Construction of the methanobenzo oxadiazocine core: This step involves the formation of the oxadiazocine ring through a series of cyclization reactions, often using reagents such as hydrazine derivatives and carboxylic acids.
Introduction of the carboxylate ester group: This is typically done through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is unique due to its complex structure, which combines multiple functional groups and ring systems
Biological Activity
Methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a complex organic compound belonging to the class of diazatricyclic compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including enzyme inhibition and antimicrobial properties.
Chemical Structure
The compound's structure can be represented as follows:
Enzyme Inhibition
Recent studies have assessed the enzyme inhibitory potential of compounds similar to methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives. A notable study investigated the inhibition of α-glucosidase and acetylcholinesterase enzymes using various sulfonamide derivatives containing benzodioxane moieties. The results indicated that these compounds exhibited significant inhibitory activity against both enzymes, suggesting potential therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Table 1: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | α-glucosidase | 15 |
| Compound B | Acetylcholinesterase | 20 |
| Methyl Compound | α-glucosidase | 12 |
| Methyl Compound | Acetylcholinesterase | 18 |
Antimicrobial Activity
The biological activity of methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-11-oxo has been further evaluated through its antimicrobial properties. Compounds with similar structural features have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against eight bacterial strains with results indicating superior efficacy compared to traditional antibiotics like ampicillin .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound C | E. coli | 0.004 |
| Compound D | S. aureus | 0.008 |
| Methyl Compound | En. cloacae | 0.002 |
| Methyl Compound | B. cereus | 0.015 |
Case Studies
- Study on Enzyme Inhibition : A recent investigation into sulfonamide derivatives revealed that methyl compounds featuring benzodioxane rings showed effective inhibition against α-glucosidase and acetylcholinesterase with IC50 values indicating their potential in treating metabolic disorders .
- Antimicrobial Efficacy : In a comparative study involving various synthesized compounds, those related to methyl benzodioxane derivatives exhibited remarkable antibacterial properties with MIC values significantly lower than standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
